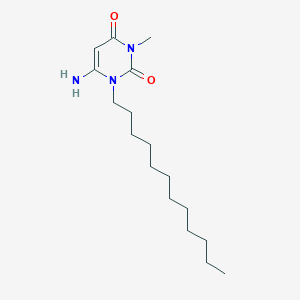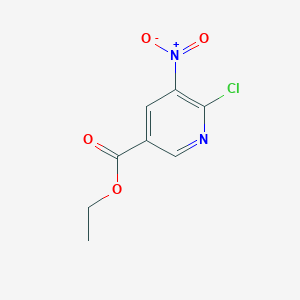![molecular formula C7H11Cl2N3O B169178 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride CAS No. 109229-08-5](/img/structure/B169178.png)
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride” is a chemical compound with the linear formula C11H17O1N4Cl1 . It is a solid substance .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The synthesis involves successive reactions of chlorination, amination, and heterocyclization .Applications De Recherche Scientifique
Antitumor Activity
One significant application in scientific research for 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride is in the field of antitumor activity. A study by Insuasty et al. (2013) explored the microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H,5H,10H)-ones and their oxidized forms, derived from reactions involving 6-amino-2-methylthiopyrimidin-4(3H)-one. These compounds were evaluated for their antitumor activity against various cancer cell lines, demonstrating significant efficacy in vitro (Insuasty et al., 2013).
Antimicrobial Activity
Candia et al. (2017) investigated the antimicrobial activity of 6'-methylidene-2,3-dihydro-1H-spiro[pyridine-4,5'-thieno[2,3-d]pyrimidin]-4'(3'H)-one derivatives. These compounds were assessed for their activity against bacterial and fungal strains, showing moderate and selective activity against Gram-positive bacteria (Candia et al., 2017).
Synthesis Methodologies
Elattar and Mert (2016) provided an overview of diverse methodologies reported on the chemistry of pyrido[4,3-d]pyrimidines, highlighting the use of 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine as a starting material for the synthesis of tetrahydropteroic acid derivatives (Elattar & Mert, 2016).
Antibacterial Properties
Harutyunyan et al. (2015) synthesized 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine derivatives and studied their antibacterial properties, contributing to the field of antimicrobial research (Harutyunyan et al., 2015).
Crystal Structure Analysis
Chen and Liu (2019) characterized the crystal structure of 7-Benzyl-5,6,7,8-tetrahydropyrido [4′,3′:4,5]thieno [2,3-d]pyrimidin-4(3H) -ones, providing insights into the molecular geometry and conformation which are vital for understanding the interaction mechanisms of these compounds (Chen & Liu, 2019).
Safety And Hazards
Propriétés
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQJBVOOTCWMDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CNC2=O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one dihydrochloride | |
CAS RN |
109229-08-5 |
Source


|
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)



![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)
![Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B169123.png)

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)